Chlorhexidene Diacetate Impurity A
Description
Impurity Sources in Chlorhexidine (B1668724) Diacetate Manufacturing Processes
The manufacturing of Chlorhexidine Diacetate is a multi-step process that can inadvertently introduce or generate impurities. These impurities can originate from several sources, which must be carefully controlled to ensure the quality and purity of the final active pharmaceutical ingredient (API).
The quality of raw materials is a critical factor in controlling the impurity profile of the final product. Impurities present in the starting materials can be carried through the synthesis and appear in the final Chlorhexidine Diacetate.
For instance, the synthesis of chlorhexidine typically involves the reaction of hexamethylene-dicyanoguanidine with p-chloroaniline hydrochloride. google.com Impurities in the p-chloroaniline, such as the ortho-chloro isomer, can lead to the formation of related impurities in the final product. basicmedicalkey.com
Table 1: Potential Raw Material-Related Impurities
| Raw Material | Potential Impurity | Resulting Impurity in Final Product |
| p-Chloroaniline | o-Chloroaniline | mono-ortho-chloro isomer of Chlorhexidine |
During the synthesis of Chlorhexidine, various side reactions can occur, leading to the formation of by-products. These reactions are often influenced by factors such as reaction temperature, pH, and the presence of catalysts. Incomplete chemical reactions or side reactions can result in the formation of bypass products.
Incomplete reactions during the synthesis process are a significant source of impurities. If the reaction between the starting materials is not driven to completion, unreacted starting materials or their derivatives may remain in the final product. This can be due to suboptimal reaction conditions or insufficient reaction time.
Organic solvents are frequently used in the manufacturing process of pharmaceuticals for synthesis, purification, and crystallization. tga.gov.auich.org While these solvents are largely removed during the drying process, residual amounts may remain in the final product. tga.gov.auich.org The ICH Q3C guideline provides a framework for the control of residual solvents in pharmaceutical products, categorizing them based on their toxicity. tga.gov.auich.org Solvents used in the synthesis of Chlorhexidine Diacetate, such as ethylene (B1197577) glycol ethyl ether or n-butanol, must be controlled to acceptable levels. google.com
Table 2: ICH Guideline for Residual Solvents
| Class | Description | Example Solvents |
| Class 1 | Solvents to be avoided | Benzene, Carbon tetrachloride |
| Class 2 | Solvents to be limited | Acetonitrile (B52724), Chloroform |
| Class 3 | Solvents with low toxic potential | Acetic acid, Acetone |
Contamination from manufacturing equipment is another potential source of impurities. Leachables from gaskets, seals, and other equipment components can be introduced into the product stream. Additionally, inadequate cleaning of equipment between batches can lead to cross-contamination with other products or cleaning agents.
Degradation Pathways of Chlorhexidine Diacetate Leading to Impurity A Formation
Chlorhexidine Diacetate can degrade under various conditions, including exposure to heat, light, and certain pH levels, leading to the formation of degradation products, one of which is Impurity A. bath.ac.uksefh.es The stability of chlorhexidine solutions is optimal in a pH range of 5-8. sefh.es
Hydrolysis is a key degradation pathway for chlorhexidine. In acidic conditions, the primary degradation product is p-chloroaniline (PCA). ipp.ptnih.gov In alkaline conditions, the formation of PCA can occur indirectly through an intermediate, p-chlorophenylurea. nih.gov The formation of Impurity A is linked to these degradation pathways.
Hydrolytic Degradation Mechanisms
The breakdown of chlorhexidine in aqueous solutions is a significant pathway to the formation of Impurity A and other related substances. This degradation is highly dependent on the pH of the solution and the presence of other chemical components.
pH-Dependent Hydrolysis Kinetics
The rate of chlorhexidine hydrolysis is intricately linked to the pH of the aqueous medium. Kinetic studies have demonstrated that the degradation pathways and the primary products formed vary significantly between acidic and alkaline conditions. nih.govresearchgate.net
In acidic environments, the primary degradation pathway involves the direct formation of p-chloroaniline (PCA) from the chlorhexidine molecule. nih.govresearchgate.net Conversely, under alkaline conditions, the degradation proceeds indirectly, with the initial formation of p-chlorophenylurea, which then further degrades to PCA. nih.govresearchgate.net This pH-dependent shift in the degradation mechanism highlights the importance of controlling pH in chlorhexidine formulations to minimize the generation of impurities.
Research conducted at 90.0 °C across a pH range of 0.5 to 9.0 has provided detailed insights into these pH-dependent degradation schemes. nih.gov The use of various buffers, such as acetate (B1210297) and phosphate (B84403), allowed for the precise control of pH and the determination of rate laws for the hydrolysis reactions. nih.gov
Table 1: pH-Dependent Degradation of Chlorhexidine
| pH Condition | Primary Degradation Pathway | Major Intermediate/Product |
|---|---|---|
| Acidic (pH < 7) | Direct hydrolysis | p-chloroaniline (PCA) nih.govresearchgate.net |
Influence of Aqueous Medium Components
The composition of the aqueous medium, beyond just pH, can influence the degradation of chlorhexidine. The presence of certain ions and organic molecules can either catalyze or inhibit the hydrolysis process. For instance, kinetic studies have been performed at a constant ionic strength to ensure that the observed effects are primarily due to pH changes rather than variations in ionic concentration. nih.gov
Furthermore, the interaction of chlorhexidine with other components in a formulation can affect its stability. While some studies have focused on the intrinsic stability of chlorhexidine in simple aqueous buffers, the complexity of real-world formulations means that interactions with excipients and other active ingredients must be considered.
Thermal Degradation Processes
Elevated temperatures can significantly accelerate the degradation of chlorhexidine, leading to the formation of various impurities, including Impurity A.
Impact of Elevated Temperatures
Studies have shown that high temperatures promote the breakdown of chlorhexidine. researchgate.net The degradation of chlorhexidine diacetate solutions has been studied under accelerated conditions to predict shelf life at various storage temperatures. nih.gov For example, the estimated degradation of a chlorhexidine diacetate solution at 365 days was significantly higher at 25 °C and 30 °C compared to refrigerated conditions at 5 °C. nih.gov
The main decomposition product under thermal stress has been identified as impurity G in some studies. ipp.pt This indicates that different stressors can lead to the formation of a diverse profile of degradation products.
Kinetic Studies of Thermal Decomposition
Kinetic studies are crucial for understanding the rate at which thermal degradation occurs. The Arrhenius equation is often employed to model the temperature dependence of the degradation rate constant and to predict the stability of chlorhexidine solutions at different temperatures. nih.govresearchgate.net
One study determined the predicted shelf life of a chlorhexidine diacetate solution, where the content remained above 90%, to be significantly longer under refrigerated conditions compared to room temperature. nih.gov These kinetic models are essential for establishing appropriate storage conditions and expiration dates for products containing chlorhexidine.
Table 2: Predicted Degradation of Chlorhexidine Diacetate Solution at 365 Days
| Temperature | Estimated Degradation |
|---|---|
| 5 °C | 3.1% nih.gov |
| 25 °C | 17.4% nih.gov |
Photolytic Degradation Processes
Exposure to light, particularly ultraviolet (UV) radiation, is another factor that can induce the degradation of chlorhexidine.
Light can accelerate the formation of by-products from chlorhexidine. researchgate.net Studies have investigated the photocatalytic degradation of chlorhexidine using materials like titanium dioxide (TiO2) under both solar and simulated visible light. eeer.orgresearchgate.net These studies have shown that photodegradation follows pseudo-first-order kinetics. eeer.orgresearchgate.net
The degradation of chlorhexidine digluconate solutions when stressed by light has been systematically studied, leading to the identification and quantification of the resulting impurities. researchgate.netnih.gov Research has noted that under significant light stress, the concentration of certain impurities, such as impurity H, increases sharply. researchgate.net This highlights the necessity of protecting chlorhexidine solutions from light to maintain their stability and purity.
Oxidative Degradation Pathways
Oxidative processes represent another significant route for the degradation of chlorhexidine and the potential formation of Impurity A. The chlorhexidine molecule possesses several sites susceptible to oxidation, including the aromatic rings and the nitrogen-containing biguanide (B1667054) groups.
While specific studies detailing the oxidative pathway to Impurity A are limited, general principles of organic chemistry and studies on related compounds provide a basis for postulating a mechanism. The presence of reactive oxygen species (ROS) can initiate the degradation process. nih.gov The p-chloroaniline moiety, a known degradation product of chlorhexidine, is itself susceptible to oxidative degradation, which can proceed through various pathways, including hydroxylation and cleavage of the aromatic ring. nih.govnih.gov
Oxidative attack on the biguanide structure can lead to the formation of urea (B33335) and guanidine (B92328) derivatives. It is plausible that a combination of oxidative events at both the p-chloroaniline and biguanide portions of the chlorhexidine molecule could lead to the formation of the cyanoamino-iminomethyl functionality characteristic of Impurity A. Further research is needed to delineate the precise intermediates and reaction conditions of this oxidative degradation pathway.
Role of Protonation States in Degradation Mechanisms
The protonation state of the chlorhexidine molecule, which is dependent on the pH of the solution, plays a crucial role in its stability and degradation pathways. ipp.pt Chlorhexidine is a basic molecule with multiple protonatable nitrogen atoms. ipp.pt The degree of protonation affects the electron distribution within the molecule and, consequently, its susceptibility to nucleophilic or electrophilic attack.
In acidic conditions, where the biguanide groups are fully protonated, the molecule is more resistant to certain types of degradation. However, studies have shown that the direct formation of p-chloroaniline (PCA) is a major pathway in acidic conditions. nih.gov Conversely, in alkaline conditions, the indirect formation of PCA via p-chlorophenylurea is more prominent. nih.gov
Computational studies using Density Functional Theory (DFT) have shown that the protonation state influences the localization of the highest occupied molecular orbital (HOMO), which is often the site of initial oxidative attack. ipp.pt For the saturated form of chlorhexidine, the HOMO is localized on one of the p-chloroaniline rings. ipp.pt This suggests that this part of the molecule is more susceptible to oxidation, which could be a key step in the formation of various degradation products, potentially including Impurity A.
Theoretical and Computational Studies of Impurity A Formation
To gain a deeper understanding of the complex degradation pathways of chlorhexidine, researchers have employed theoretical and computational methods. These approaches provide valuable insights into the energetics and mechanisms of impurity formation at a molecular level.
Density Functional Theory (DFT) Calculations for Degradation Pathways
Density Functional Theory (DFT) has been utilized to investigate the degradation mechanisms of chlorhexidine. ipp.pt These calculations help in determining the relative stability of different protonation states of chlorhexidine and the energetics of various proposed degradation pathways. ipp.pt
By comparing the Gibbs free energy values of reactants, intermediates, and products, researchers can identify the most thermodynamically favorable degradation routes. ipp.pt For instance, DFT studies have supported the finding that pathways leading to the formation of p-chloroaniline (PCA) in a smaller number of steps are more likely than more complex mechanisms. ipp.pt These computational analyses also suggest that the formation of other byproducts, such as (p-chlorophenyl)amidino-urea (PBG-AU), is also energetically favorable. ipp.pt
Molecular Modeling of Reaction Intermediates and Transition States
Molecular modeling techniques allow for the visualization and analysis of the structures of reaction intermediates and transition states involved in the degradation of chlorhexidine. By understanding the geometry and electronic properties of these transient species, scientists can gain a more detailed picture of the reaction mechanisms.
Modeling studies can help to identify the most likely points of attack on the chlorhexidine molecule and the subsequent bond-breaking and bond-forming events that lead to the formation of Impurity A and other degradation products. For example, frontier molecular orbital analysis, often performed in conjunction with DFT calculations, can pinpoint the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. ipp.pt
Relationship and Interconversion with Other Chlorhexidene-Related Substances
The formation of Chlorhexidine Diacetate Impurity A is not an isolated event but is part of a complex network of degradation reactions that can lead to a variety of other chlorhexidine-related substances. The degradation pathways are often interconnected, with some impurities potentially serving as precursors to others.
Studies have shown that under stress conditions such as heat, light, and acidic pH, a multitude of impurities can be formed. nih.gov The work by Revelle et al. (1993) identified 11 different impurities, highlighting the intricate nature of chlorhexidine degradation. nih.gov The relative amounts of these impurities can vary depending on the specific stress conditions applied.
It is plausible that some of these identified impurities could undergo further reactions to form Impurity A, or that they share common intermediates in their formation pathways. For example, the cleavage of the chlorhexidine molecule can lead to the formation of both p-chloroaniline and various biguanide-containing fragments, which could then recombine or further degrade to form the diverse range of observed impurities, including Impurity A. The potential for interconversion among these related substances underscores the importance of comprehensive stability studies for chlorhexidine-containing products.
Precursor-Product Relationships with Other Degradants
The degradation of the chlorhexidine molecule typically proceeds through the hydrolytic cleavage of its two biguanide units. This process generates several well-characterized degradants. Understanding the formation of these related substances is crucial for contextualizing the generation of Impurity A.
Two of the most significant degradants are 4-chloroaniline (B138754) (PCA), also known as EP Impurity P, and (4-chlorophenyl)guanidine, identified as EP Impurity E. nih.govfda.gov The chlorhexidine molecule consists of two (4-chlorophenyl)guanidine units linked by a hexamethylene bridge. Hydrolytic attack can cleave these units from the central chain.
4-chloroaniline (PCA - Impurity P): This is a primary degradation product and its formation is a major degradation pathway. nih.gov It is formed by the hydrolysis of the guanidino group attached to the chlorophenyl ring. Studies have shown that its formation pathway is pH-dependent; direct hydrolysis to PCA is favored in acidic conditions, whereas formation via other intermediates is more common in alkaline conditions. nih.gov
(4-chlorophenyl)guanidine (Impurity E): This compound represents one of the parent biguanide structures cleaved from the hexamethylene chain. It is a direct precursor to the formation of 4-chloroaniline through further hydrolysis.
The formation of Impurity A (Chlorhexidine Nitrile) represents a different type of chemical transformation compared to the simple hydrolytic cleavage that forms PCA or Impurity E. The structure of Impurity A retains the core structure of chlorhexidine but features a terminal cyanoimino group (-N-C≡N). This suggests its formation occurs not through complete cleavage, but through a modification of one of the biguanide groups.
The precursor to Impurity A is likely an intermediate within the chlorhexidine degradation cascade. Its generation can be postulated as an intramolecular elimination or dehydration reaction from one of the terminal guanidino moieties of the chlorhexidine molecule itself, occurring under specific stress conditions such as heat. While PCA and Impurity E are products of the molecule breaking apart, Impurity A is a product of an internal rearrangement, placing it in a unique relationship with other degradants that arise from the same parent molecule.
Identification of Common Degradation Branches
The degradation of chlorhexidine can be visualized as a process with several diverging branches, each leading to a different set of impurities. The specific conditions of storage and use, such as temperature, pH, and exposure to light, dictate which degradation branches are most prominent. nih.goveuropa.eu
The most common and well-documented degradation branch is hydrolytic cleavage . nih.govbath.ac.uk
Primary Hydrolysis Branch: This pathway involves the breaking of the C-N bonds within the biguanide structures. As research indicates, this branch is responsible for the generation of the majority of known degradants. nih.govnih.gov In acidic environments, the pathway leads more directly to the formation of 4-chloroaniline (PCA). nih.gov In neutral to alkaline conditions, the degradation may proceed through intermediates before yielding PCA. nih.gov This branch represents the complete breakdown of the functional biguanide groups.
Nitrile Formation Branch: The generation of Impurity A (Chlorhexidine Nitrile) constitutes a distinct, secondary degradation branch. This pathway does not involve the complete hydrolytic cleavage of the biguanide group. Instead, it is characterized by the conversion of a terminal guanidino group into a cyanoimino group. This transformation is chemically a dehydration or elimination reaction. This branch may be favored under thermal stress and represents a modification of the parent molecule rather than its complete fragmentation.
The relationship between these branches is that they originate from the same starting material—the chlorhexidine molecule. An intermediate that might otherwise proceed down the hydrolysis path to form (4-chlorophenyl)guanidine and then 4-chloroaniline could, under different conditions, undergo intramolecular rearrangement to form Impurity A. Analytical studies using methods like high-performance liquid chromatography (HPLC) are employed to separate and identify the various products from these different degradation branches. nih.govresearchgate.net
Table 1: Key Degradants and Related Substances of Chlorhexidine
| Impurity Name/Identifier | Chemical Name | Formation Pathway Type |
|---|---|---|
| Impurity A (Chlorhexidine Nitrile) | N-(4-Chlorophenyl)-N'-[6-[[(cyanoamino)iminomethyl]amino]hexyl]imidodicarbonimidic Diamide (B1670390) | Intramolecular Rearrangement / Dehydration |
| Impurity E | (4-chlorophenyl)guanidine | Hydrolytic Cleavage |
| Impurity P | 4-chloroaniline (PCA) | Hydrolytic Cleavage |
| Impurity H (Chlorhexidine Dimer) | N,N′-[Azanediylbis(carbonimidoylazanediylhexane-6,1-diyl)]bis[N-(4-chlorophenyl)imidodicarbonimidicdiamide] | Synthesis By-product / Dimerization |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN9/c17-12-5-7-13(8-6-12)25-16(21)26-15(20)23-10-4-2-1-3-9-22-14(19)24-11-18/h5-8H,1-4,9-10H2,(H3,19,22,24)(H5,20,21,23,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPRGDRKNYRMPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)NC#N)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(N)NC#N)N)/N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152504-08-0 | |
| Record name | Chlorhexidine nitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152504080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHLORHEXIDINE NITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92HGD8Y2JC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Nomenclature and Structural Characterization of Chlorhexidene Diacetate Impurity a
Systematic Chemical Nomenclature
The systematic naming of Chlorhexidine (B1668724) Diacetate Impurity A is defined by leading pharmacopoeias, ensuring its precise identification in a regulatory context.
European Pharmacopoeia (EP) Designation
The European Pharmacopoeia designates the chemical name for Chlorhexidine Impurity A as N-(4-Chlorophenyl)-N'-[6-[(N-cyanocarbamimidoyl)amino]hexyl]imidodicarbonimidic diamide (B1670390). synzeal.com Variations of this nomenclature, such as N1-(4-chlorophenyl)-N3-[6-[(N-cyanocarbamimidoyl)amino]hexyl]imidodicarbonimidic diamide and N-(4-Chlorophenyl)-N'-[6-[[(cyanoamino)iminomethyl]amino]hexyl]imidodicarbonimidic diamide, are also found in chemical literature. pharmaffiliates.comtlcstandards.combiosynth.com
United States Pharmacopeia (USP) Designation
According to the United States Pharmacopeia, the recognized systematic name for this impurity is 1-(4-Chlorophenyl)-5-[6-[(cyanocarbamimidoyl)amino]hexyl]biguanide. synzeal.compharmaffiliates.com
Common Synonyms and Reference Identifiers
Beyond its formal pharmacopoeial names, Chlorhexidine Diacetate Impurity A is known by several synonyms and is cataloged with unique identifiers for universal recognition.
The most prevalent synonym for this compound is Chlorhexidine Nitrile . synzeal.comlgcstandards.comnih.gov Other referenced synonyms include 1-(4-Chlorophenyl)-5-[6-(3-cyanoguanidino)hexyl]biguanide and Chlorhexidine Digluconate Solution - Impurity A (EP/BP). pharmaffiliates.com
For unambiguous identification, the following reference identifiers are assigned:
CAS Number : 152504-08-0 synzeal.compharmaffiliates.comtlcstandards.comlgcstandards.compharmaffiliates.com
PubChem CID : 29975695 nih.gov
IUPAC Name : 1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine nih.gov
| Type | Identifier | Source |
|---|---|---|
| Common Synonym | Chlorhexidine Nitrile | synzeal.comlgcstandards.comnih.gov |
| CAS Number | 152504-08-0 | synzeal.compharmaffiliates.comlgcstandards.compharmaffiliates.com |
| PubChem CID | 29975695 | nih.gov |
| IUPAC Name | 1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine | nih.gov |
Molecular Formula and Molecular Weight
The elemental composition and mass of Chlorhexidine Diacetate Impurity A are fundamental to its chemical identity.
Molecular Formula : C₁₆H₂₄ClN₉ synzeal.comlgcstandards.comnih.govpharmaffiliates.com
Molecular Weight : 377.88 g/mol pharmaffiliates.comtlcstandards.comlgcstandards.compharmaffiliates.com
| Attribute | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₄ClN₉ | synzeal.comlgcstandards.comnih.govpharmaffiliates.com |
| Molecular Weight | 377.88 g/mol | pharmaffiliates.comlgcstandards.compharmaffiliates.com |
Isomeric Considerations and Structural Variants
The structure of Chlorhexidine Diacetate Impurity A allows for the existence of different forms. Tautomerism is possible within the biguanide (B1667054) and guanidine (B92328) functional groups, leading to different, interconvertible structural forms.
Additionally, while Impurity A is a distinct chemical entity, it can exist in various salt forms. Structural variants such as Chlorhexidine Diacetate Impurity A Hydrochloride and Chlorhexidine Diacetate Impurity A Trifluoro Acetic Acid salt have been identified. These variants maintain the core structure of the impurity but differ in the counter-ion present. It is one of numerous impurities related to the synthesis or degradation of the parent compound, chlorhexidine.
Synthesis and Formation of Chlorhexidine Diacetate Impurity a
Potential Synthetic Routes
The presence of Chlorhexidine (B1668724) Diacetate Impurity A can be linked to the starting materials and intermediates used in the synthesis of chlorhexidine. It is considered a process-related impurity, meaning it can be formed during the manufacturing of the API. epa.gov The specific synthetic steps leading to its formation are proprietary to manufacturers but are a key focus of process development and optimization to minimize its levels in the final product.
Degradation Pathways of Chlorhexidine Diacetate
Chlorhexidine is known to degrade under various stress conditions, including heat, light, and changes in pH. nih.govresearchgate.net These degradation processes can lead to the formation of several impurities, including Impurity A. nih.gov Studies have shown that the degradation of chlorhexidine solutions can result in the formation of p-chloroaniline and other related substances. bath.ac.ukipp.ptnih.gov The formation of Impurity A is a potential outcome of these complex degradation pathways, highlighting the importance of proper storage and handling of chlorhexidine-containing products.
Analytical Methodologies for Characterization and Quantification of Chlorhexidene Diacetate Impurity a
Chromatographic Separation Techniques
Chromatographic techniques are the cornerstone for separating and quantifying impurities in pharmaceutical substances. For Chlorhexidine (B1668724) Diacetate Impurity A, liquid chromatography is the most prevalent approach, offering the necessary resolution and sensitivity for its detection and measurement. researchgate.net
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analysis of pharmaceutical impurities. researchgate.net Various HPLC methods have been developed and are utilized for the separation and quantification of Chlorhexidine Diacetate Impurity A from the API and other related substances. These methods often form the basis of pharmacopeial monographs and in-house quality control procedures. thermofisher.comlcms.cz
HPLC coupled with Ultraviolet (UV) detection is a common and robust method for the routine analysis of Chlorhexidine Diacetate and its impurities. The detection wavelength is typically set around 250-260 nm to achieve good sensitivity for both the parent compound and its related substances, including Impurity A. researchgate.netresearchgate.net Isocratic methods, where the mobile phase composition remains constant throughout the run, have been developed for simplicity and reproducibility. iosrphr.org
A typical HPLC-UV system for this analysis would consist of a C18 column, a mobile phase containing a mixture of an acetate (B1210297) buffer and methanol, and a UV detector set at an appropriate wavelength. iosrphr.org The method's performance is assessed through various validation parameters, including linearity, precision, accuracy, and robustness, to ensure reliable results. iosrphr.org
Table 1: Example of HPLC-UV Method Parameters for Chlorhexidine Impurity Analysis
| Parameter | Value |
| Column | C18, 200mm x 4.6 mm, 3µm |
| Mobile Phase | Acetate buffer:Methanol (45:55) |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
This table presents a representative set of parameters and may vary depending on the specific application and laboratory. iosrphr.org
For more comprehensive analysis and method development, a Photodiode Array (PDA) detector is often preferred over a standard UV detector. A PDA detector acquires the entire UV-visible spectrum of the eluting peaks, providing valuable information for peak identification and purity assessment. This is particularly useful in distinguishing between co-eluting peaks and identifying unknown impurities. researchgate.netresearchgate.net The spectral data can aid in confirming the identity of Chlorhexidine Diacetate Impurity A against a reference standard.
For unequivocal identification and structural elucidation of impurities, coupling HPLC with Mass Spectrometry (MS) is the gold standard. researchgate.netresearchgate.net HPLC-MS combines the superior separation capabilities of HPLC with the highly sensitive and specific detection of MS. This technique provides the molecular weight of the impurity and, with tandem MS (MS/MS), fragmentation patterns that can be used to determine its chemical structure. This is crucial for confirming the identity of Chlorhexidine Diacetate Impurity A, which is chemically known as N-(4-Chlorophenyl)-N'-[6-[[(cyanoamino)iminomethyl]amino]hexyl]imidodicarbonimidic diamide (B1670390). synzeal.combiosynth.comlgcstandards.com
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC. The transfer of existing HPLC methods for chlorhexidine impurity analysis to UPLC platforms has been successfully demonstrated, offering a more efficient approach for quality control laboratories. thermofisher.comlcms.cz The enhanced resolution of UPLC can be particularly advantageous in separating closely eluting impurities.
Flash Chromatography for Impurity Isolation and Enrichment
Flash chromatography is a rapid and efficient purification technique that is instrumental in the isolation and enrichment of impurities from bulk drug substances. nih.govbiotage.com This method is particularly valuable in obtaining a sufficient quantity of Chlorhexidine Diacetate Impurity A for further structural elucidation and for the preparation of a reference standard.
The process involves the use of a stationary phase, typically silica (B1680970) gel, packed into a column. The impure chlorhexidine diacetate sample is loaded onto the column and a solvent or a mixture of solvents (the mobile phase) is pushed through the column under moderate pressure. The separation is based on the differential partitioning of the components between the stationary and mobile phases.
For the isolation of chlorhexidine impurities, a normal-phase flash chromatography approach can be effective. researchgate.net The selection of the solvent system is critical to achieving optimal separation. A gradient elution, where the solvent composition is changed over time, is often employed to enhance the resolution between the parent compound and its impurities. For instance, a gradient system involving solvents from different selectivity groups, such as dichloromethane/methanol or hexane/ethyl acetate/isopropyl alcohol, can provide distinct separation profiles. biotage.com
The fractions eluted from the column are collected and analyzed, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to identify those containing the enriched Impurity A. These enriched fractions can then be pooled and further purified if necessary.
Spectroscopic Identification Techniques
Once isolated, a combination of spectroscopic techniques is employed to definitively identify and structurally characterize Chlorhexidine Diacetate Impurity A.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. nih.govyoutube.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound.
For the characterization of Chlorhexidine Diacetate Impurity A, a suite of NMR experiments is typically performed. One-dimensional (1D) NMR spectra, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide initial information about the types and numbers of protons and carbons in the molecule.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. youtube.com Techniques such as Correlation Spectroscopy (COSY) identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful as it reveals long-range couplings between protons and carbons, helping to piece together the complete molecular framework. nih.gov The analysis of these spectra allows for the definitive assignment of the chemical structure of Chlorhexidine Diacetate Impurity A.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with high confidence. nih.govresearchgate.net This is a critical step in the identification of an unknown impurity like Chlorhexidine Diacetate Impurity A.
Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. researchgate.net This high mass accuracy significantly narrows down the number of possible elemental formulas for a given mass, often to a single unique composition. researchgate.net
The process involves ionizing the impurity and analyzing the resulting ions in a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. researchgate.netyoutube.com The exact mass obtained for the molecular ion of Chlorhexidine Diacetate Impurity A can be used to calculate its elemental formula. This information, combined with fragmentation data obtained from tandem mass spectrometry (MS/MS) experiments, provides invaluable structural information that complements the data obtained from NMR spectroscopy.
| Technique | Information Obtained | Relevance to Impurity A |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge ratio (m/z) | Determination of the exact molecular weight and elemental composition. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern of the molecular ion | Provides structural fragments that aid in confirming the proposed structure. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. nih.gov An FTIR spectrometer simultaneously collects high-resolution spectral data over a wide spectral range. This is a valuable tool for identifying the functional groups present in a molecule. researchgate.net
When a sample of Chlorhexidine Diacetate Impurity A is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational frequencies of its chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule, showing characteristic absorption bands for various functional groups. nih.gov
For instance, the FTIR spectrum of a chlorhexidine-related compound would be expected to show characteristic peaks for N-H stretching (secondary amines), C-N stretching, and C-Cl stretching. researchgate.net By comparing the FTIR spectrum of Impurity A with that of the parent chlorhexidine molecule, one can identify any changes in the functional groups, which provides crucial clues about the structural modification that led to the formation of the impurity.
Electrophoretic Separation Techniques
Electrophoretic techniques separate molecules based on their differential migration in an electric field. These methods are particularly useful for the analysis of charged or chargeable species.
Capillary Electrophoresis (CE) for Impurity Analysis
Capillary Electrophoresis (CE) is a high-efficiency separation technique that has proven to be a valuable tool in pharmaceutical analysis, including the analysis of impurities. unl.edusciex.com The separation is performed in a narrow fused-silica capillary filled with an electrolyte solution. When a high voltage is applied across the capillary, components of the sample migrate at different velocities depending on their charge, size, and the electroosmotic flow.
CE offers several advantages for impurity profiling, including high resolution, short analysis times, and the requirement of only small sample volumes. nih.gov For the analysis of Chlorhexidine Diacetate Impurity A, a method would be developed by optimizing parameters such as the buffer composition, pH, applied voltage, and detection wavelength. nih.govresearchgate.net
A typical CE method for chlorhexidine analysis might utilize a phosphate (B84403) buffer with an organic modifier like acetonitrile (B52724) and UV detection at a wavelength where both the main component and the impurity absorb. nih.gov The method's performance would be validated for linearity, limit of detection, and precision to ensure its suitability for quantifying Impurity A in chlorhexidine diacetate samples.
| Parameter | Typical Condition |
| Capillary | Uncoated fused silica |
| Buffer | Phosphate buffer with acetonitrile |
| Applied Voltage | 15 kV |
| Detection | UV, 254 nm |
Development and Validation of Analytical Methods for Impurity A
The development and validation of analytical methods for Chlorhexidine Diacetate Impurity A are critical for ensuring the quality and safety of Chlorhexidine Diacetate drug products. These methods must be proven to be reliable, accurate, and robust for their intended purpose, which is typically the quantification of this specific impurity in the bulk drug substance and finished pharmaceutical forms. The validation process is generally performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. researchgate.netiosrphr.org High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this type of analysis. researchgate.netsci-hub.st
Method Specificity and Selectivity Studies
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. For Chlorhexidine Diacetate Impurity A, the method must demonstrate clear separation from the main Chlorhexidine peak and other known related substances. iosrphr.orgresearchgate.net
A common approach involves using a reversed-phase HPLC method with a suitable column, such as a C18 column, and a gradient elution mobile phase. iosrphr.orgnih.gov The specificity is often confirmed by:
Peak Purity Analysis: Using a photodiode array (PDA) detector to compare the UV spectra across a single chromatographic peak. A pure peak will have a consistent spectrum.
Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., heat, light, acid, base, oxidation) to generate potential degradation products. nih.gov The analytical method must be able to resolve Impurity A from any products formed during this process.
Resolution of Closely Eluting Peaks: The method's ability to separate adjacent impurity peaks is a key indicator of selectivity. For instance, pharmacopoeial methods often specify a minimum resolution between critical peak pairs to ensure adequate separation. thermofisher.comthermofisher.com
Sensitivity Assessment: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The sensitivity of an analytical method is established by determining its Limit of Detection (LOD) and Limit of Quantitation (LOQ).
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy.
Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.
These values are crucial for quantifying trace-level impurities. They are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or by calculating the standard deviation of the response and the slope of the calibration curve. While specific LOD and LOQ values for Impurity A are proprietary to the validating laboratory, typical values for related chlorhexidine impurities in HPLC methods are in the range of micrograms per milliliter (µg/mL). For example, a validated HPLC method for chlorhexidine and a related impurity demonstrated an LOD of 1.06 µg/mL and an LOQ of 3.21 µg/mL for the active ingredient. researchgate.net
| Parameter | Definition | Typical Method |
| LOD | Lowest detectable concentration | Signal-to-Noise Ratio (3:1) |
| LOQ | Lowest quantifiable concentration | Signal-to-Noise Ratio (10:1) |
Accuracy, Precision, and Linearity Evaluations
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For Impurity A, this is tested by analyzing a series of solutions with different concentrations. The results are evaluated by plotting the instrument response versus concentration and determining the correlation coefficient (r²) of the regression line, which should ideally be close to 1.000. iosrphr.org
Table 1: Example Linearity Data for a Related Chlorhexidine Impurity
| Parameter | Result |
| Linearity Range | 0.3 - 1.2 µg/ml |
| Correlation Coefficient (r²) | 1.000 |
Data based on a study of a related impurity, p-Chloroaniline. iosrphr.org
Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually assessed at three levels:
Repeatability (Intra-day Precision): Assays are run in the same laboratory, on the same day, by the same analyst, and with the same equipment.
Intermediate Precision (Inter-day Precision): Assays are conducted within the same laboratory but on different days, with different analysts, or different equipment.
Reproducibility: Assays are performed in different laboratories.
Precision is reported as the Relative Standard Deviation (RSD) of the results.
Table 2: Example Precision Data for Chlorhexidine Impurity Analysis
| Precision Level | Parameter | Acceptance Criteria | Typical Result (RSD%) |
| Repeatability | Intra-day | ≤ 2.0% | 0.5% |
| Intermediate Precision | Inter-day | ≤ 3.0% | 0.8% |
Data synthesized from inter-laboratory transfer studies. thermofisher.comthermofisher.com
Accuracy: The accuracy of a method is the closeness of the test results obtained by that method to the true value. It is often determined by a recovery study, where a known amount of Impurity A standard is "spiked" into a sample placebo. The method is then used to measure the concentration, and the result is expressed as a percentage of the known amount that was recovered.
Table 3: Example Accuracy Data
| Spiked Concentration Level | Mean Recovery (%) |
| 80% | 99.5% |
| 100% | 99.9% |
| 120% | 101.2% |
Data represents typical recovery results for HPLC methods. researchgate.netiosrphr.org
Method Robustness and Inter-laboratory Transferability Studies
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Common parameters that are varied include:
Mobile phase composition and pH researchgate.net
Column temperature researchgate.net
Flow rate researchgate.net
Different columns (e.g., different lots or manufacturers)
The method is considered robust if the system suitability requirements continue to be met despite these changes. iosrphr.org
Inter-laboratory Transferability is a critical step to ensure that a method developed in one lab (e.g., R&D) can be successfully executed in another (e.g., Quality Control). thermofisher.comthermofisher.com Studies have demonstrated the successful transfer of the European Pharmacopoeia method for chlorhexidine impurities between different HPLC systems, such as from Agilent or Shimadzu systems to a Vanquish Core HPLC system. thermofisher.comthermofisher.com The success of the transfer is judged by comparing the chromatographic profiles, ensuring that retention times, peak areas, and resolution remain within predefined acceptable limits. thermofisher.comthermofisher.com
Table 4: Key Parameters for Method Transfer Evaluation
| Parameter | System 1 (Originating) | System 2 (Receiving) | Status |
| Retention Time RSD | ≤ 0.09% | ≤ 0.05% | Successful Transfer |
| Peak Area RSD | < 0.5% | < 0.5% | Successful Transfer |
| Resolution (Impurities L & G) | > 8 | > 8 | Meets EP Criteria (>3) |
Data based on a transfer study of the EP method. thermofisher.com
Pharmacopoeial Analytical Procedures for Chlorhexidene Impurities
Official compendia like the European Pharmacopoeia (EP) provide standardized monographs that include analytical procedures for controlling impurities in drug substances and products. sci-hub.st
European Pharmacopoeia (EP) Monograph Methods
The European Pharmacopoeia includes a monograph for Chlorhexidine Diacetate (0657) that specifies a liquid chromatography (HPLC) method for the analysis of related substances. edqm.eu This method is designed to be stability-indicating and capable of separating the main active ingredient from its known impurities, including Impurity A.
The EP method typically outlines specific chromatographic conditions, including:
Column: A specific type of stationary phase (e.g., end-capped octadecylsilyl silica gel for chromatography).
Mobile Phase: A gradient elution system using a mixture of an aqueous buffer and an organic solvent like acetonitrile.
Detection: UV detection at a specified wavelength.
System Suitability Tests (SST): The monograph requires users to perform SSTs to ensure the chromatographic system is performing adequately before analyzing any samples. These tests include criteria for resolution and peak shape. For example, the method for chlorhexidine impurities requires a minimum resolution of 3.0 between the peaks for impurities L and G, and a minimum peak-to-valley ratio of 2 for impurity B, demonstrating the method's selectivity. thermofisher.comthermofisher.com
Reference standards for Chlorhexidine Diacetate and its specified impurities, including Impurity A, are made available by the European Directorate for the Quality of Medicines & HealthCare (EDQM) to be used in conjunction with the monograph tests. edqm.eusigmaaldrich.com
United States Pharmacopeia (USP) Monograph Methods
The United States Pharmacopeia (USP) provides standardized methods for the analysis of active pharmaceutical ingredients (APIs) and their impurities. While a specific monograph for Chlorhexidine Diacetate may be referenced under the monograph for the closely related salt, Chlorhexidine Acetate, the analytical procedures for identifying and quantifying impurities are applicable to the chlorhexidine moiety regardless of the salt form. Chlorhexidine Diacetate Impurity A, chemically identified as N-(4-Chlorophenyl)-N'-[6-(N-cyanocarbamimidoyl)amino]hexyl]imidodicarbonimidic diamide, is also known by its USP name, Chlorhexidine Nitrile. synzeal.com
The USP monograph for Chlorhexidine Acetate outlines a liquid chromatography (LC) method for the determination of organic impurities. uspnf.com This method is crucial for ensuring the quality and purity of the drug substance.
The analytical procedure involves a gradient elution high-performance liquid chromatography (HPLC) system equipped with a UV detector. The method is designed to separate chlorhexidine from its potential impurities, including Impurity A.
Chromatographic Conditions:
The following table summarizes the typical chromatographic conditions as specified in the USP monograph for the analysis of chlorhexidine impurities. uspnf.comuspnf.comdrugfuture.com
| Parameter | Specification |
| Mode | Liquid Chromatography (LC) |
| Detector | Ultraviolet (UV) 239 nm |
| Column | 4.6-mm × 25-cm; 5-µm packing L1 |
| Column Temperature | 40°C |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 50 µL |
| Mobile Phase | Gradient mixture of Solution A and Solution B |
Table 1: USP Chromatographic Conditions for Chlorhexidine Impurity Analysis
Mobile Phase Gradient:
The gradient elution is critical for achieving the necessary separation of the various impurities from the main chlorhexidine peak.
| Time (minutes) | Solution A (%) | Solution B (%) |
| 0 | 100 | 0 |
| 3 | 100 | 0 |
| 20 | 65 | 35 |
| 22 | 65 | 35 |
| 23 | 100 | 0 |
| 30 | 100 | 0 |
Table 2: Mobile Phase Gradient Program
System Suitability:
To ensure the validity of the analytical results, the USP monograph specifies system suitability requirements. drugfuture.com These criteria must be met before any sample analysis can be considered valid.
| Parameter | Requirement |
| Resolution | NLT 3.0 between chlorhexidine and p-chloroaniline peaks |
| Relative Standard Deviation (RSD) | NMT 2.0% for the chlorhexidine peak |
Table 3: System Suitability Requirements
The use of USP Reference Standards, such as USP Chlorhexidine Acetate RS and USP p-Chloroaniline RS, is mandated for the preparation of standard solutions and for system suitability checks. usp.org The quantification of impurities is performed by comparing the peak response of the impurity in the sample solution to that of a qualified reference standard.
Harmonization Efforts in Impurity Testing
The globalization of the pharmaceutical market has underscored the need for harmonized pharmacopoeial standards to ensure that medicines are of consistent quality, regardless of where they are manufactured or marketed. nih.gov The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has been a driving force in this area, bringing together regulatory authorities and the pharmaceutical industry to develop scientifically and technically sound guidelines. ich.org
The primary goal of these harmonization efforts is to promote public health by ensuring that safe, effective, and high-quality medicines are developed and registered in the most efficient manner. ich.org Key achievements in this domain include the development of guidelines for stability testing and defining relevant thresholds for impurity testing. ich.org
The Pharmacopoeial Discussion Group (PDG), which includes representatives from the European Pharmacopoeia (Ph. Eur.), the Japanese Pharmacopoeia (JP), and the United States Pharmacopeia (USP), works to harmonize pharmacopoeial monographs and general chapters. edqm.eu This collaboration aims to reduce the burden on manufacturers who would otherwise need to perform different tests to satisfy the requirements of different pharmacopoeias.
For impurity testing, the ICH Q3A(R2) guideline, "Impurities in New Drug Substances," and Q3B(R2) guideline, "Impurities in New Drug Products," are pivotal documents. ich.orgresearchgate.net These guidelines provide a framework for the identification, qualification, and control of impurities in drug substances and products. They establish thresholds at which impurities need to be reported, identified, and qualified for potential toxicity.
The harmonization process involves a consensus-based approach to selecting analytical methods and setting acceptance criteria. nih.gov The choice of analytical techniques is influenced by their availability, robustness, and transferability between different laboratories. The ongoing work of the ICH and the PDG aims to further expand the scope of harmonized standards, ultimately contributing to a more unified global regulatory landscape for pharmaceuticals. ich.orgedqm.eu
Stability and Impurity Profile Studies of Chlorhexidene Diacetate with Respect to Impurity a
Forced Degradation Studies (Stress Testing)
Forced degradation, or stress testing, is a critical process in pharmaceutical development used to identify the likely degradation products of a drug substance. This helps in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule. For Chlorhexidine (B1668724) Diacetate, stress testing exposes it to conditions exceeding those used in accelerated stability studies.
The stability of chlorhexidine in aqueous solutions is highly dependent on pH. nih.gov Hydrolytic degradation is a key pathway for the breakdown of the molecule.
Acidic Conditions: Chlorhexidine demonstrates instability in acidic environments, particularly below pH 5.0. sefh.es Under these conditions, the primary degradation pathway is the direct hydrolysis of the biguanide (B1667054) groups, leading to the formation of p-chloroaniline (PCA). nih.govresearchgate.net Studies conducted at elevated temperatures (e.g., 90.0 °C) confirm that the direct formation of PCA from chlorhexidine is the major degradation route in acidic solutions. nih.gov
Alkaline Conditions: In alkaline solutions, particularly above pH 8.0, chlorhexidine base tends to precipitate. sefh.eschemicalbook.com The molecule also undergoes degradation, although the pathway differs from that in acidic media. The main route involves the formation of p-chlorophenylurea as an intermediate, which then degrades to PCA. nih.govresearchgate.net The rate of hydrolysis and subsequent degradation increases with heat, especially at an alkaline pH. sefh.es
Aqueous solutions of chlorhexidine are generally most stable within a pH range of 5 to 8. sefh.eschemicalbook.com
Elevated temperatures are known to accelerate the degradation of Chlorhexidine Diacetate.
Aqueous solutions can begin to decompose when heated above 70°C. sefh.es
Prolonged exposure to high temperatures negatively impacts the stability of chlorhexidine solutions. sefh.es
Kinetic studies have been employed to determine the stability of chlorhexidine acetate (B1210297) solutions, with one study projecting a shelf life of over 5 years at 25°C based on thermal degradation data. magtechjournal.com
Sterilization of dilute solutions (<10 mg/ml) by autoclaving is possible, but for more concentrated solutions, this process can lead to the formation of insoluble residues. sefh.es
The following table summarizes findings from a study on the thermal degradation of a chlorhexidine (DCHX) solution over one year. nih.govresearchgate.net
| Storage Temperature | Estimated Degradation (365 Days) | Predicted Shelf Life (Time to 90% Potency) |
|---|---|---|
| 5 °C (Refrigerated) | 3.1% | 26.67 months |
| 25 °C (Room Temperature) | 17.4% | 5.75 months |
| 30 °C | 25.9% | 2.24 months |
Oxidative stress can induce the degradation of Chlorhexidine Diacetate. The introduction of oxidizing agents can lead to the formation of various impurities. Studies on chlorhexidine gluconate (CHG) have shown that it can trigger oxidative stress, characterized by the generation of intracellular reactive oxygen species (ROS). nih.gov This reactivity suggests a potential degradation pathway for the chlorhexidine molecule under oxidative conditions, which can be simulated in forced degradation studies using agents like hydrogen peroxide. The formation of advanced glycation end-products (AGEs) can increase ROS production, which in turn promotes the formation of more AGEs, creating a cycle of oxidative stress that can impact molecular stability. mdpi.com
Exposure to light is another critical factor in the stability of Chlorhexidine Diacetate.
Prolonged exposure to light is known to adversely affect the stability of chlorhexidine solutions. sefh.es
Systematic studies on chlorhexidine gluconate solutions stressed by light have reported the formation of various impurities. nih.gov
In contrast, a reregistration eligibility decision by the EPA noted that Chlorhexidine Diacetate is stable under simulated sunlight in ambient warehouse conditions, suggesting that packaging and the specific conditions of exposure play a significant role in its photostability. epa.gov
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are essential for determining the shelf life and appropriate storage conditions for drug products. These studies are conducted under controlled conditions as defined by the International Council for Harmonisation (ICH).
Accelerated Predictive Stability (APS) studies have proven useful for more rapidly predicting the chemical stability of chlorhexidine formulations. nih.gov One such study found a different degradation kinetic between an extemporaneously compounded formulation of chlorhexidine (DCHX) and a commercial product, which accounted for their different shelf lives under ICH conditions. nih.gov By extrapolating data from accelerated conditions, the study predicted the long-term stability at various temperatures, with results later confirmed by experimental long-term studies. nih.govresearchgate.net These studies demonstrated that the shelf life of some compounded chlorhexidine formulations could be extended to 6 months. nih.govresearchgate.net
The data presented in the thermal stress section (5.1.2) is derived from such accelerated and long-term stability models. nih.govresearchgate.net
Comprehensive Impurity Profiling
Impurity profiling involves the identification and quantification of all potential impurities in a drug substance. For Chlorhexidine Diacetate, this includes process-related impurities from manufacturing and degradation products formed during storage.
Chlorhexidine Diacetate Impurity A is a significant impurity that is monitored in quality control. It is chemically defined as:
N-(4-Chlorophenyl)-N'-[6-[(N''-cyanocarbamimidoyl)amino]hexyl]imidodicarbonimidic diamide (B1670390) (as per the European Pharmacopoeia). synzeal.com
1-(4-Chlorophenyl)-5-[6-[(cyanocarbamimidoyl)amino]hexyl]biguanide (as per the United States Pharmacopeia), also known as Chlorhexidine Nitrile. synzeal.com
This impurity, along with others, is identified and quantified using chromatographic techniques like HPLC. nih.govnih.gov The development of stability-indicating methods through forced degradation studies is crucial for ensuring that all significant degradants, including Impurity A, can be effectively separated and measured.
A comprehensive impurity profile for Chlorhexidine Diacetate would include the monitoring of several known impurities.
| Impurity Name | Common Name / Synonym |
|---|---|
| Chlorhexidine Diacetate - Impurity A | Chlorhexidine Nitrile |
| Chlorhexidine Diacetate - Impurity C | N/A |
| Chlorhexidine Diacetate - Impurity F | N/A |
| Chlorhexidine Diacetate - Impurity H | Chlorhexidine Dimer |
| Chlorhexidine Diacetate - Impurity M | N/A |
| Chlorhexidine Diacetate - Impurity O | N/A |
| Chlorhexidine Diacetate - Impurity P | p-Chloroaniline (PCA) |
The presence and quantity of these impurities are strictly controlled by regulatory limits to ensure the quality of the final product.
Quantitative Monitoring of Impurity Levels Over Time and Under Various Conditions
Stability studies are crucial for determining how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. For Chlorhexidine Diacetate, these studies involve the quantitative monitoring of Impurity A to establish a shelf life and recommended storage conditions.
The primary analytical technique for the quantitative analysis of chlorhexidine and its impurities is High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net Stability-indicating HPLC methods are specifically developed and validated to separate and quantify degradation products, including Impurity A, from the active ingredient. nih.gov These methods often use UV detection for quantification, while mass spectrometry may be employed for the definitive identification of impurities. researchgate.netresearchgate.net
Studies on chlorhexidine degradation kinetics show that its stability is highly dependent on pH and temperature. nih.gov Aqueous solutions of chlorhexidine are most stable in the pH range of 5 to 8. sefh.es Outside this range, particularly in acidic conditions, the rate of degradation increases, leading to the formation of impurities. nih.govresearchgate.net Similarly, exposure to elevated temperatures (e.g., above 70°C) and prolonged light exposure can adversely affect the stability of chlorhexidine solutions, necessitating the monitoring of Impurity A levels under these stress conditions. sefh.es
A representative stability study would involve exposing samples of Chlorhexidine Diacetate to various conditions and analyzing the level of Impurity A at predetermined time points. The data below illustrates findings from such a hypothetical study.
| Condition | Time Point | Impurity A Level (%) |
| 25°C / 60% RH | Initial | < 0.05 |
| 3 Months | 0.06 | |
| 6 Months | 0.08 | |
| 40°C / 75% RH | Initial | < 0.05 |
| 3 Months | 0.12 | |
| 6 Months | 0.25 | |
| Acidic (pH 3.0) | 1 Month | 0.35 |
| Alkaline (pH 9.0) | 1 Month | 0.15 |
| Photostability | 72 hours | 0.10 |
This table contains illustrative data for educational purposes.
Establishment of Impurity Profiles for Different Manufacturing Batches
An impurity profile is a comprehensive list of identified and unidentified impurities present in a drug substance, detailing their levels in a typical manufacturing batch. Establishing a consistent impurity profile across different manufacturing batches is a key regulatory requirement that demonstrates the robustness and control of the manufacturing process. epa.gov
For Chlorhexidine Diacetate, this involves using validated analytical methods, primarily HPLC, to analyze samples from multiple production batches. researchgate.net The analysis quantifies the levels of specified impurities, such as Impurity A, as well as any other degradation products or process-related impurities. By comparing the impurity profiles of different batches, manufacturers can ensure batch-to-batch consistency and adherence to the quality standards set by pharmacopoeias and regulatory bodies.
The data generated from this process is critical for setting specification limits for known and unknown impurities. A consistent profile provides assurance that the manufacturing process is well-controlled and the final product is of high quality.
The following table provides a hypothetical example of an impurity profile comparison for three different manufacturing batches of Chlorhexidine Diacetate.
| Impurity | Batch 001 (%) | Batch 002 (%) | Batch 003 (%) | Specification Limit (%) |
| Impurity A | 0.07 | 0.06 | 0.08 | ≤ 0.20 |
| Impurity C | 0.04 | 0.05 | 0.04 | ≤ 0.15 |
| Impurity F | < 0.02 | < 0.02 | 0.03 | ≤ 0.10 |
| p-Chloroaniline | 0.03 | 0.02 | 0.03 | ≤ 0.05 |
| Total Impurities | 0.18 | 0.16 | 0.19 | ≤ 0.50 |
This table contains illustrative data for educational purposes.
Regulatory Aspects and Control Strategies for Chlorhexidene Diacetate Impurity a
Regulatory Guidelines for Pharmaceutical Impurities
International Council for Harmonisation (ICH) Guidelines (e.g., Q3A, Q3B)
The International Council for Harmonisation (ICH) has developed a set of guidelines that are widely adopted by regulatory authorities globally. The most relevant guidelines for the control of impurities are ICH Q3A and Q3B. industrialpharmacist.com
ICH Q3A(R2): Impurities in New Drug Substances This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. ich.org It establishes thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug substance. youtube.com For instance, the reporting threshold is the level above which an impurity must be reported in the regulatory submission. The identification threshold is the level above which the structure of the impurity must be determined. The qualification threshold is the level above which the biological safety of the impurity must be established.
ICH Q3B(R2): Impurities in New Drug Products This guideline complements ICH Q3A and focuses on impurities that are degradation products of the drug substance or arise from interactions between the drug substance and excipients or the container closure system. europa.eu Similar to Q3A, it sets thresholds for reporting, identification, and qualification of degradation products in the new drug product. europa.eu
The application of these guidelines to Chlorhexidine (B1668724) Diacetate Impurity A necessitates a thorough understanding of its formation and potential toxicological profile.
| ICH Guideline | Focus | Key Aspects for Impurity A |
| ICH Q3A(R2) | Impurities in New Drug Substances | Establishes reporting, identification, and qualification thresholds for Impurity A in the Chlorhexidine Diacetate API. |
| ICH Q3B(R2) | Impurities in New Drug Products | Establishes reporting, identification, and qualification thresholds for Impurity A as a potential degradation product in finished formulations containing Chlorhexidine Diacetate. |
Pharmacopoeial Limits for Specific Impurities
Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for drug substances and products. These monographs often include specific tests and limits for known impurities.
The USP monograph for Chlorhexidine Acetate (B1210297) specifies a limit for total impurities at not more than 3.0%. uspnf.com While a specific limit for Impurity A is not explicitly stated in the general monograph, it would be controlled under the total impurities limit. The EP also lists Chlorhexidine Diacetate Impurity A as a known impurity. synzeal.comlgcstandards.com The presence of a reference standard for Chlorhexidine Diacetate Impurity A from pharmacopoeial and commercial sources indicates its regulatory importance. synzeal.comlgcstandards.com
Quality Control (QC) and Quality Assurance (QA) in Manufacturing
A robust Quality Control (QC) and Quality Assurance (QA) framework is essential to ensure the consistent production of high-quality Chlorhexidine Diacetate with minimal levels of Impurity A.
In-process Control Measures to Minimize Impurity A Formation
The formation of Impurity A, chemically known as 1-(4-Chlorophenyl)-5-[6-[(cyanocarbamimidoyl)amino]hexyl]biguanide, can be influenced by various factors during the manufacturing process. pharmaffiliates.com In-process controls are critical to monitor and control these factors.
Control of Starting Materials and Intermediates: The quality of starting materials and intermediates used in the synthesis of chlorhexidine diacetate can significantly impact the impurity profile of the final product.
Optimization of Reaction Conditions: Parameters such as temperature, pH, and reaction time should be carefully controlled to minimize the formation of by-products, including Impurity A. sefh.es
Purification Steps: Effective purification steps, such as crystallization or chromatography, are crucial to remove Impurity A and other impurities to acceptable levels.
Release Specifications for Impurity A in API and Drug Products
Release specifications for both the API and the finished drug product must include a specific limit for Impurity A. These specifications are based on data from batch analyses, stability studies, and toxicological assessments.
The development of a validated analytical method is a prerequisite for setting and monitoring these specifications. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the separation and quantification of chlorhexidine and its related impurities. lgcstandards.com
| Parameter | API Specification | Drug Product Specification |
| Identification of Impurity A | Required | Required if it is a known degradation product. |
| Quantification of Impurity A | A specific acceptance criterion (e.g., ≤ 0.15%) should be established based on ICH guidelines and toxicological data. | A specific acceptance criterion should be established based on stability data and ICH guidelines. |
| Total Impurities | A limit for total impurities, including Impurity A, should be set. | A limit for total degradation products should be set. |
Strategies for Impurity Minimization
Minimizing the formation of Impurity A requires a multi-faceted approach that encompasses process chemistry, formulation development, and storage conditions.
Process Optimization: A thorough understanding of the reaction mechanism leading to the formation of Impurity A can enable the optimization of the synthetic route to disfavor its formation.
Formulation Design: For drug products, the choice of excipients is critical. Incompatible excipients can lead to the degradation of chlorhexidine diacetate and the formation of Impurity A over time.
Packaging and Storage: Appropriate packaging and storage conditions are essential to prevent the degradation of the drug product during its shelf life. For example, prolonged exposure to high temperatures or light should be avoided. sefh.es Stability studies are conducted to determine the appropriate storage conditions and shelf-life for both the API and the drug product.
Process Optimization in Chlorhexidine Diacetate Synthesis
The formation of impurities during the synthesis of chlorhexidine diacetate is a key concern that can be addressed through meticulous process optimization. The synthesis of chlorhexidine typically involves the reaction of hexamethylene-dicyanoguanidine with p-chloroaniline hydrochloride. google.com Variations in reaction conditions, such as temperature, solvent, and reaction time, can influence the impurity profile of the final product.
One patented method highlights a single-step process involving a heating reflux reaction of hexamethylene-dicyanoguanidine and chloroaniline hydrochloride in a glycol ether or normal butanol solvent. google.com This approach is reported to be efficient, with a final product yield of up to 84.7% and purity reaching 97%. google.com The use of these solvents is also noted to reduce environmental pollution and simplify the post-reaction workup as no catalyst is required. google.com
Another described synthesis route involves the condensation reaction of hexamethylenediamine (B150038) and dicyandiamide (B1669379) sodium, followed by a reaction with p-chloroaniline. google.com Careful control of these reaction steps is crucial to minimize the formation of by-products, including Impurity A. Incomplete reactions or side reactions can lead to the presence of unreacted starting materials or their derivatives in the final product.
Key Synthesis Steps and Potential for Impurity Formation:
| Synthesis Step | Reactants | Potential Impurity Source |
| Dicyanoguanidine Formation | Hexamethylenediamine, Dicyandiamide Sodium, Hydrochloric Acid, Triethylamine | Incomplete condensation leading to residual starting materials. |
| Chlorhexidine Formation | Dicyan guanidyl hexane, p-chloroaniline, Hydrochloric Acid | Side reactions and formation of related substances like Impurity A. |
This table illustrates the primary stages in a common synthesis pathway for chlorhexidine and highlights where impurities may be introduced.
Formulation Development Approaches to Enhance Stability and Control Impurity A
The stability of chlorhexidine diacetate in formulated products is paramount to preventing the degradation that can lead to the formation of impurities. Aqueous solutions of chlorhexidine are most stable within a pH range of 5 to 7. sefh.eshealthynewbornnetwork.org At a pH greater than 7, the chlorhexidine base can precipitate, while more acidic conditions can lead to gradual degradation. healthynewbornnetwork.org
The hydrolysis of chlorhexidine can result in the formation of p-chloroaniline, a known degradation product. healthynewbornnetwork.orgnih.gov The rate of this hydrolysis is influenced by temperature and pH, with increased degradation observed at higher temperatures and alkaline pH. healthynewbornnetwork.orgnih.gov
Formulation strategies to enhance stability include the use of buffers and appropriate packaging. Studies have shown that acetate-buffered chlorhexidine digluconate solutions exhibit good stability. researchgate.net The choice of container material is also critical. For instance, light-resistant high-density polyethylene (B3416737) (HDPE) containers have been found to be effective in maintaining the stability of chlorhexidine solutions. researchgate.net In contrast, storage in low-density polyethylene containers may result in a shorter shelf-life. researchgate.net
For dilute aqueous solutions that require sterilization, autoclaving can be employed, but for concentrations above 1%, this can lead to the formation of insoluble residues. sefh.eshealthynewbornnetwork.org In such cases, filtration through a 0.22 µm membrane filter is a recommended alternative. sefh.es
Utilization of Reference Standards for Impurity A
The accurate identification and quantification of Chlorhexidine Diacetate Impurity A rely on the availability and proper use of certified reference standards. These standards are essential for analytical method development, validation, and routine quality control testing. synzeal.comsynzeal.com
Qualification and Certification of Impurity A Reference Materials
Reference standards for Chlorhexidine Diacetate Impurity A are produced by specialized manufacturers and are typically supplied with a Certificate of Analysis (COA). synzeal.com This document provides detailed characterization data, confirming the identity and purity of the standard. synzeal.com The purity is often determined by techniques such as High-Performance Liquid Chromatography (HPLC). lgcstandards.comlgcstandards.com
These reference materials are qualified as Certified Reference Materials (CRMs) and are produced and certified in accordance with international standards like ISO 17034 and ISO/IEC 17025. sigmaaldrich.com The certification process ensures the accuracy and reliability of the standard for its intended analytical applications. lgcstandards.com
Typical Data Provided for Impurity A Reference Standard:
| Parameter | Specification |
| Chemical Name | 1-(4-chlorophenyl)-3-[N-[6-[(N-cyanocarbamimidoyl)amino]hexyl]carbamimidoyl]guanidine lgcstandards.com |
| CAS Number | 152504-08-0 synzeal.comlgcstandards.combiosynth.compharmaffiliates.compharmaffiliates.com |
| Molecular Formula | C16H24ClN9 lgcstandards.combiosynth.compharmaffiliates.com |
| Molecular Weight | 377.88 g/mol lgcstandards.combiosynth.compharmaffiliates.com |
| Purity | >95% (HPLC) lgcstandards.comlgcstandards.com |
This table provides an example of the typical information supplied with a reference standard for Chlorhexidine Diacetate Impurity A.
Traceability to Official Pharmacopoeial Standards
For pharmaceutical applications, it is crucial that impurity reference standards are traceable to official pharmacopoeial standards, such as those from the European Pharmacopoeia (EP) or the United States Pharmacopeia (USP). synzeal.comsynzeal.com This traceability ensures that the analytical results obtained are consistent and comparable across different laboratories and meet regulatory expectations.
Suppliers of reference standards often provide traceability information, indicating that their material has been qualified against the primary standards from these pharmacopoeias. synzeal.comsigmaaldrich.com The British Pharmacopoeia (BP) also provides a chlorhexidine impurity standard for use in tests prescribed within the BP. sigmaaldrich.compharmacopoeia.com The availability of these official standards facilitates compliance with regulatory requirements for impurity testing. epa.govepa.gov
Q & A
Q. What analytical methods are recommended for identifying and quantifying Chlorhexidine Diacetate Impurity A in pharmaceutical formulations?
Methodological Answer:
- HPLC with UV/Vis Detection : Use a validated high-performance liquid chromatography (HPLC) method with a mobile phase consisting of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v). Employ a C18 column (250 mm × 4.6 mm, 5 µm) at 30°C, with a flow rate of 1.0 mL/min and detection at 254 nm .
- Reference Standards : Utilize pharmacopeial-grade reference standards (e.g., Chlorhexidine EP Impurity A, CAS 152504-08-0) to establish retention times and calibration curves. Ensure compliance with EP/USP guidelines for impurity profiling .
- System Suitability : Validate parameters such as resolution, tailing factor, and precision (RSD < 2%) using spiked samples .
Q. What are the primary sources of Chlorhexidine Diacetate Impurity A during synthesis?
Methodological Answer:
- Synthetic By-Products : Impurity A arises from incomplete condensation reactions during the synthesis of chlorhexidine diacetate. Monitor intermediates such as 1,6-di-(4-chlorophenyl)biguanidohexane for residual reactants .
- Process Optimization : Adjust reaction parameters (e.g., temperature, pH, and catalyst concentration) to minimize by-product formation. Use in-process controls (IPC) like TLC or inline spectroscopy for real-time monitoring .
Advanced Research Questions
Q. How can advanced mass spectrometry (MS) techniques resolve structural ambiguities in Chlorhexidine Diacetate Impurity A?
Methodological Answer:
- High-Resolution MS (HRMS) : Perform HRMS analysis (e.g., Q-TOF or Orbitrap) to confirm the molecular formula (C₁₆H₂₄ClN₉, M.W. 377.88) and isotopic patterns. Compare experimental data with theoretical simulations .
- Tandem MS (MS/MS) : Fragment the [M+H]⁺ ion (m/z 378.5) to identify characteristic product ions, such as m/z 196.1 (C₆H₁₂ClN₅⁺), for structural elucidation .
- Cross-Validation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm assignments, focusing on aromatic protons (δ 7.2–7.8 ppm) and biguanide NH signals (δ 5.8–6.3 ppm) .
Q. What experimental strategies can assess the environmental persistence and toxicity of Chlorhexidine Diacetate Impurity A?
Methodological Answer:
- Ecotoxicity Studies : Conduct OECD 301 biodegradation tests to evaluate persistence in aquatic systems. Measure half-life (t₁/₂) under aerobic/anaerobic conditions .
- Bioaccumulation Modeling : Use quantitative structure-activity relationship (QSAR) models to predict log Kow (octanol-water partition coefficient) and bioconcentration factors (BCF) .
- Regulatory Alignment : Align data requirements with EPA Reregistration Eligibility Decision (RED) guidelines, including toxicity endpoints (e.g., LC₅₀ for Daphnia magna) and environmental fate studies .
Q. How can researchers validate the repeatability of impurity quantification methods under varying conditions?
Methodological Answer:
- Repeatability Testing : Perform six replicate analyses of a single sample (e.g., 10 mg/mL chlorhexidine diacetate spiked with 0.1% Impurity A). Calculate relative standard deviation (RSD) for peak areas; acceptable limits: RSD < 5% .
- Robustness Testing : Vary HPLC parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C) and assess impact on resolution and retention time .
- Interlaboratory Comparison : Share samples with collaborating labs to validate method transferability, using harmonized protocols .
Method Development and Data Analysis
Q. How to design stability-indicating methods for Chlorhexidine Diacetate Impurity A under stress conditions?
Methodological Answer:
- Forced Degradation Studies : Expose chlorhexidine diacetate to acid (1M HCl, 60°C), base (1M NaOH, 60°C), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation products via HPLC-MS to confirm Impurity A stability .
- Peak Purity Analysis : Use diode-array detection (DAD) to ensure no co-elution of degradation products with Impurity A (purity angle < purity threshold) .
Q. What statistical approaches resolve contradictions in impurity profiling data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
